1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-oxo-3H-imidazo[4,5-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)12-6-4-3-5-10-7(6)11-8(12)13/h3-5H,2H2,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBKIOUQPWQMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(NC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The ethyl ester derivative of 1H-imidazo[4,5-b]pyridine is primarily synthesized via condensation reactions involving 2,3-diaminopyridine precursors and ethyl carboxylate derivatives. A notable method includes:
-
Cyclocondensation with β-ketoesters :
Reacting 2,3-diaminopyridine with ethyl acetoacetate or related β-ketoesters under acidic conditions (e.g., acetic acid) in ethanol at elevated temperatures (130°C) forms the imidazo[4,5-b]pyridine core. This reaction is promoted by molecular oxygen, enabling oxidative dehydrogenation and cyclization .Example Reaction Scheme :
Yields range from 72–94% depending on stoichiometry and reaction atmosphere .
Hydrolysis and Decarboxylation
The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, which can further decarboxylate under thermal conditions:
-
Hydrolysis :
Treatment with aqueous NaOH or KOH converts the ester to 1H-imidazo[4,5-b]pyridine-1-carboxylic acid . -
Decarboxylation :
Heating the carboxylic acid in diphenyl ether with copper acetate facilitates decarboxylation, forming 7-amino-5-phenylimidazo[1,5-b]pyridazin-2-one .
Cross-Coupling Reactions
The imidazo[4,5-b]pyridine scaffold participates in Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:
-
Palladium-Catalyzed Coupling :
Using Pd(OAc)₂ or Pd/C with ligands like BINAP or XantPhos enables regioselective functionalization at the 2-position of the pyridine ring .Example :
Functionalization at the 2-Oxo Group
The 2-oxo moiety enables nucleophilic additions or substitutions:
-
Formation of Imine Derivatives :
Reaction with hydrazine hydrate or primary amines forms hydrazone or Schiff base derivatives, useful for further heterocyclic expansions .
Key Reaction Data
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituents, ester groups, or core heterocycles.
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula; †Predicted based on structural similarity; ‡Estimated from tert-butyl group contribution.
Impact of Substituents and Functional Groups
- Bromine vs. Hydrogen: The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to its non-brominated analog (CAS 103409-28-5). Bromine’s electron-withdrawing nature may also affect the compound’s electronic density, influencing reactivity in cross-coupling reactions or binding interactions .
- Core Heterocycle Modifications : Pyrido[2,3-b]pyrazine derivatives (e.g., CAS 114097-17-5) replace the imidazo[4,5-b]pyridine core with a pyrazine ring, altering hydrogen-bonding capacity and steric profiles .
Biological Activity
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester (CAS Number: 103409-28-5) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of the Compound
1H-Imidazo[4,5-b]pyridine derivatives are recognized for their structural complexity and biological significance. The compound features an imidazole ring fused to a pyridine ring, with a carboxylic acid ester functionality that enhances its reactivity and biological profile. The molecular weight of this compound is approximately 207.19 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, preventing substrate access.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways and potentially affecting physiological responses.
Antimicrobial Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, certain analogs demonstrated higher sensitivity against Gram-positive bacteria such as Bacillus cereus compared to Escherichia coli, which exhibited greater resistance .
Antiviral and Anticancer Properties
1H-Imidazo[4,5-b]pyridine derivatives are also being investigated for their antiviral and anticancer activities:
- Antiviral Activity : Some studies suggest that these compounds may inhibit viral replication through their interaction with viral enzymes or host cell receptors.
- Anticancer Potential : Research indicates that derivatives can inhibit specific cancer-related pathways. For example, they have been shown to target GSK-3 with IC50 values ranging from 1 to 12 nM, indicating strong inhibitory effects on cancer cell proliferation .
Study on AT1 Angiotensin II Receptor Antagonists
A study focused on the synthesis of imidazo[4,5-b]pyridine derivatives as antagonists for the AT1 receptor found that many synthesized compounds displayed high affinity for this receptor. The binding studies revealed potent in vitro activity, suggesting potential applications in treating hypertension and related cardiovascular diseases .
Antitubercular Activity
Another significant study evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Several compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains, highlighting their potential as novel antitubercular agents .
Research Findings Summary Table
Q & A
Synthesis and Reaction Optimization
Basic Question: Q: What is the standard protocol for synthesizing imidazo[4,5-b]pyridine derivatives like this compound? A: The compound can be synthesized via a one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature, catalyzed by piperidine. This method offers high yields (e.g., 79% for fluorophenyl derivatives) and avoids toxic solvents .
Advanced Question: Q: How can researchers optimize reaction conditions to mitigate side reactions during multicomponent synthesis? A: Optimization involves systematic screening of catalysts (e.g., piperidine vs. morpholine), solvent polarity, and temperature. For example, aqueous conditions reduce byproducts, while substituting aldehydes with electron-withdrawing groups improves cyclization efficiency. Reaction progress should be monitored via TLC, and purification via ethanol recrystallization minimizes impurities .
Structural Characterization
Basic Question: Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Use a combination of -NMR (e.g., δ 7.20–8.50 ppm for aromatic protons), -NMR (e.g., δ 108–177 ppm for carbonyl groups), and IR (e.g., 1719 cm for ester C=O stretch). Elemental analysis (C, H, N) validates purity, with minor deviations (<0.3%) from theoretical values indicating residual solvents .
Advanced Question: Q: How can discrepancies between theoretical and observed spectral data be resolved? A: Discrepancies in -NMR (e.g., unexpected shifts at δ 159–162 ppm) may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR or deuterated solvent swaps to identify dynamic effects. For IR, compare computed (DFT) and experimental spectra to assign ambiguous peaks .
Biological Activity and Computational Modeling
Basic Question: Q: What pharmacological activities are associated with imidazo[4,5-b]pyridine derivatives? A: Derivatives exhibit antitubercular (e.g., MIC = 0.5 µg/mL against M. tuberculosis), anticancer, and anti-inflammatory properties. The ethyl ester group enhances bioavailability by increasing lipophilicity .
Advanced Question: Q: How can molecular docking studies guide the design of analogs targeting enzymes like DprE1? A: Dock the compound into DprE1’s active site (PDB: 4FDN) using AutoDock Vina. Prioritize analogs with improved hydrogen bonding (e.g., nitro groups at C6) and π-π stacking (aryl substituents). Validate predictions with MIC assays and resistance profiling .
Stability and Reactivity
Basic Question: Q: What are the recommended storage conditions for this compound? A: Store in sealed containers under inert gas (N) at –20°C in a dry, ventilated area. Avoid exposure to moisture, as hydrolysis of the ester group can occur .
Advanced Question: Q: How does the compound’s stability vary under catalytic hydrogenation or acidic conditions? A: The ester group is susceptible to hydrolysis in strong acids (e.g., HCl/EtOH), yielding the carboxylic acid. Hydrogenation (H/Pd-C) may reduce the imidazole ring; use milder conditions (e.g., NaBH) to preserve the core structure .
Analytical Method Development
Advanced Question: Q: How can HPLC methods be optimized to separate closely related imidazo[4,5-b]pyridine analogs? A: Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Adjust pH to 3.5 to protonate basic nitrogen atoms, improving peak symmetry. Retention times typically range 8–12 min for mono-aryl derivatives .
Mechanistic Insights
Advanced Question: Q: What is the proposed mechanism for the cyclocondensation step in the one-pot synthesis? A: Meldrum’s acid acts as a CO surrogate, facilitating nucleophilic attack by the aldehyde’s carbonyl carbon onto the cyanoacetate intermediate. Piperidine deprotonates the α-H, enabling cyclization to form the imidazo[4,5-b]pyridine core .
Data Contradictions and Resolution
Advanced Question: Q: How should researchers address conflicting reports on the reactivity of nitro-substituted derivatives? A: Contradictions may stem from varying electronic effects. Meta-nitro groups enhance electrophilicity, improving cross-coupling yields, while para-nitro groups sterically hinder reactions. Re-evaluate reaction conditions (e.g., Pd catalyst loading) and characterize intermediates via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
